molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2

tert-Butoxybenzene

Cat. No. B1293632
CAS RN: 6669-13-2
M. Wt: 150.22 g/mol
InChI Key: PNKZBZPLRKCVLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various tert-butoxybenzene derivatives has been explored in several studies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, resulting in a compound characterized by a mixture of oligomers as suggested by NMR spectra . Another study developed a novel strategy for the difunctionalization of styrenes using electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature, leading to the synthesis of (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of interest. X-ray diffraction methods were used to determine the structure and molecular correlations in liquid 1,3,5-tri-tert-butylbenzene, revealing the most probable parameters of the molecule and its local packing within the first coordination sphere . Additionally, the crystal structure of 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene was analyzed, indicating strong intermolecular interactions and good packing ability .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives have been extensively studied. The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a redox shuttle for lithium-ion batteries, was investigated, revealing that irreversible decomposition is related to the decomposition of the O-C bond in alkoxy substitution groups . The bromination of 1,4-di-tert-butylbenzene was also examined, yielding various brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized in several studies. Novel polyimides containing tert-butyl side groups exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Thermochemical studies of tert-butylbenzenes provided insights into the enthalpies of reactions and equilibrium constants, both in the liquid and gaseous phases . The electrical properties of 5-tert-butyl-1,2,3-trinitrobenzene were also investigated, showing that dielectric behavior and AC conductivity vary with frequency .

Scientific Research Applications

Overcharge Protection in Lithium-Ion Batteries

Tert-Butoxybenzene derivatives, such as 2,5-di-tert-butyl-1,4-dimethoxybenzene, have been explored for their use as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can protect batteries based on materials like LiFePO4, but they face challenges like irreversible decomposition at high potentials, impacting their effectiveness and stability (Chen & Amine, 2007).

Synthesis of Hindered Benzene Derivatives

Ortho-(branched alkoxy)-tert-butoxybenzenes, synthesized from o-tert-butoxyphenol, have found utility in creating sterically hindered benzene derivatives. These compounds have potential applications in developing phosphorus-based compounds and other complex chemical structures (Rast, Stephan, & Mohar, 2012).

Oxidative Transformations in Organic Synthesis

Compounds like bis(tert-butylperoxy)iodobenzene have been used for oxidative transformations in organic synthesis. These include the transformation of primary azides to nitriles and secondary azides to ketones, showcasing the versatility of tert-butylperoxy-based compounds in facilitating chemical reactions (Zhao, Chew, Leung, & Yeung, 2012).

Development of Polymeric Materials

This compound derivatives are used in the synthesis of various polymeric materials. For instance, compounds derived from 4-tert-butylcatechol have been utilized to create polyamides with flexible main-chain ether linkages. These polymers display high thermal stability, solubility in polar solvents, and are used to produce flexible, transparent films (Hsiao, Yang, & Chen, 2000).

Photoluminescence Studies

Derivatives of this compound have also been studied for their photoluminescence properties. For example, a distyrylbenzene derivative with tert-butyl groups showed emission in the blue region when dispersed in a polycarbonate matrix. This research is significant in the field of optoelectronics and materials science (Ryu, Kim, Nahm, Hahn, Lee, & Lee, 2002).

Safety and Hazards

Tert-Butoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation .

properties

IUPAC Name

(2-methylpropan-2-yl)oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZBZPLRKCVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216839
Record name Benzene, (1,1-dimethylethoxy)-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6669-13-2
Record name Benzene, (1,1-dimethylethoxy)-
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Record name tert-Butoxybenzene
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Record name Benzene, (1,1-dimethylethoxy)-
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Record name TERT-BUTOXY-BENZENE
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Synthesis routes and methods I

Procedure details

A typical procedure is given for the reaction of Entry 1 in Table 1. A 4 mL vial was charged with bromobenzene (63 mg, 0.40, mmol), Pd(dba)2 (11.5 mg, 0.02 mmol), Ph5FcP(t-BU)2 (14.2 mg, 0.02 mmol) and sodium t-butoxide (47 mg, 0.48 mmol). Anhydrous toluene (2 mL) was added, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 23 h. The reaction solution was then adsorbed onto silica gel, and the product was isolated by eluting with ethyl acetate/hexanes (0 to 10% gradient) to give 58 mg (97%) of t-butoxybenzene.
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63 mg
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47 mg
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11.5 mg
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PTFE
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2 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In this example, phenyl t-butyl ether is prepared. Grignard reagent, phenyl magnesium bromide, is formed by mixing 100 g magnesium turnings with 607.7 g bromobenzene and 6170 g anhydrus ethyl ether. After formation of the Grignard reagent, t-butyl per benzoate (449 g) in ether is added at 15° C.-25° C. under nitrogen with stirring. Reaction product is shaken with cold, dilute hydrochloric acid, then washed with dilue aqueous sodium hydroxide, and then washed with water. It is then dried and distilled to yield 269.2 G of product phenyl t-butyl ether which is analyzed to give 79.1% C (calc 80.0%) and 9.2% H (calc 9.3%).
Quantity
100 g
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607.7 g
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6170 g
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Grignard reagent
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449 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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